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Compound of Interest

Compound Name:
Dihydrogen hexachloroosmate(IV)

hexahydrate

CAS No.: 27057-71-2

Cat. No.: B6298424 Get Quote

Executive Summary
Audience: Researchers in Inorganic Chemistry, Catalysis, and Metallodrug Development.

The hexachloroosmate(IV) ion (

) represents a critical structural motif in platinum-group metal chemistry.[1] While often
overshadowed by its platinum analog (

) in catalytic applications,

is gaining traction as a precursor for osmium-based antineoplastic agents and as a stable
standard for heavy-metal vibrational spectroscopy.[1]

This guide provides a technical comparison of the Raman spectral signature of

against its nearest periodic neighbors,

and

.[1] It details the vibrational modes, resonance enhancement capabilities, and a validated
experimental protocol for unambiguous identification.
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Theoretical Framework: Symmetry & Selection
Rules
The

ion possesses ideal octahedral symmetry (

).[1] For an octahedral

molecule, Group Theory predicts six fundamental vibrational modes (

to

).[1] However, the Mutual Exclusion Principle (due to the center of inversion) dictates that no
mode is active in both Raman and Infrared (IR) spectra.[1]

Raman Active Modes:

,

,

.

Infrared Active Modes:

.

Inactive (Silent) Mode:

.[1]

The "performance" of the spectral analysis relies on resolving the three Raman-active bands,

particularly the totally symmetric stretch (

), which dominates the spectrum due to the large polarizability change of the Os-Cl bond.

Diagram 1: Vibrational Mode Logic & Selection Rules
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Caption: Classification of vibrational modes for Octahedral OsCl6 based on Oh point group

symmetry.

Comparative Spectral Analysis
The following table contrasts the Raman shifts of

with its Group 9 and 10 analogs. Note that while the mass of the central metal increases from
Os

Ir

Pt, the vibrational frequency does not follow a simple Hooke's Law mass dependency ($ \nu
\propto \sqrt{k/\mu}
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k$) also varies with the metal's oxidation state and d-electron configuration.[1]

Table 1: Raman Shift Comparison of
Hexachlorometallates ( )
Data collected from solid-state measurements (K or Cs salts).

Vibrational
Mode

Symmetry
OsCl₆²⁻

(Osmium)

IrCl₆²⁻

(Iridium)

PtCl₆²⁻

(Platinum)

Spectral

Character

346 cm⁻¹ 350 cm⁻¹ 344 cm⁻¹

Very Strong,

Sharp.[1]

Symmetric

breathing

mode.[1][2]

274 cm⁻¹ 290 cm⁻¹ 320 cm⁻¹

Weak to

Medium.[1]

Doubly

degenerate

stretch.

165 cm⁻¹ 160 cm⁻¹ 162 cm⁻¹

Medium.[1]

Triply

degenerate

deformation

(bending).[1]

Lattice

Modes
- < 100 cm⁻¹ < 100 cm⁻¹ < 100 cm⁻¹

Dependent

on cation (K⁺,

Na⁺, Cs⁺).[1]

Key Insight for Researchers: Differentiation between

and

is difficult using

alone (only ~2 cm⁻¹ difference).[1] The diagnostic marker is the
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(

) band. In Osmium, this band appears significantly lower (274 cm⁻¹) compared to Platinum
(320 cm⁻¹), providing a clear "fingerprint" gap of >40 cm⁻¹.[1]

Performance Analysis: Resonance vs. Non-
Resonant Raman
When characterizing

, the choice of excitation wavelength drastically alters the "performance" (sensitivity) of the
technique due to the Resonance Raman (RR) effect.[1]

Electronic Absorption Profile
solutions are typically yellow-orange, exhibiting intense Ligand-to-Metal Charge Transfer
(LMCT) bands in the UV-Visible region (peaks around 300-400 nm and weaker d-d transitions
in the visible).[1]

Excitation Wavelength Selection[1]
514.5 nm / 532 nm (Green):

Effect: Pre-resonance or resonance enhancement.[1]

Result: The

fundamental band intensity is enhanced by factors of

to

. Overtone progressions (

) may appear.

Risk: High risk of sample heating or fluorescence if impurities are present.

785 nm / 1064 nm (NIR):

Effect: Non-resonant scattering.[1]

Result: "True" relative intensities (Table 1 applies).[1]
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Benefit: Fluorescence suppression.[1] Recommended for routine identification of solid

salts.

Diagram 2: Experimental Workflow & Wavelength
Decision Matrix

Sample: OsCl6(2-)
(Solid or Solution)

Goal: Identification or Trace Analysis?

Trace Analysis / Solution
(< 10 mM)

Trace

Bulk Identification
(Solid Salt)

ID

Excitation: 514 nm / 532 nm
(Resonance Raman)

Excitation: 785 nm / 1064 nm
(Non-Resonant)

Outcome:
Enhanced v1 intensity

Overtones visible
High Sensitivity

Outcome:
Standard Fingerprint

Clear v2/v5 ratios
No Fluorescence

Click to download full resolution via product page

Caption: Decision matrix for selecting laser excitation based on analytical goals.

Experimental Protocol: Solid-State Characterization
Objective: Obtain a definitive Raman spectrum of Potassium Hexachloroosmate(IV) (

).
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Materials[1][3][4]
Analyte:

(dark red/orange crystals).[1]

Standard: Silicon wafer (calibration peak at 520.7 cm⁻¹).[1]

Instrument: Dispersive Raman Microscope (e.g., Horiba LabRAM or Renishaw inVia).[1]

Step-by-Step Methodology
Calibration:

Set grating to 1800 gr/mm for high spectral resolution (< 1 cm⁻¹).[1]

Calibrate x-axis using the Si 520.7 cm⁻¹ band.

Sample Prep:

Place a single micro-crystal of

on a glass slide.

Note: Do not grind vigorously; high pressure can distort the lattice or induce hydration

changes.

Acquisition (Non-Resonant):

Laser: 785 nm (Diode laser).[1]

Power: Start at 1% (< 1 mW) to prevent thermal degradation (Os(IV) can reduce to Os(III)

or oxidize to

under high heat).[1]

Objective: 50x LWD (Long Working Distance).

Integration: 10 seconds x 3 accumulations.
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Data Processing:

Baseline correction (polynomial fit) to remove any fluorescence slope.[1]

Normalize intensity to the

peak (approx. 346 cm⁻¹) for comparison.

Safety Warning
Osmium compounds can be toxic.[1] While

is less volatile than

, laser heating can theoretically generate trace osmium tetroxide (highly toxic vapor).[1] Always
use a sealed sample chamber or adequate ventilation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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